4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c1-11(23)12-6-8-13(9-7-12)17(24)22-19-21-15(10-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-10H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYZXJCPUPOMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves the acylation of the benzamide core with an acetyl group under controlled conditions .
Chemical Reactions Analysis
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored, particularly its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer research, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthesis Methods: The target compound and its analogs are synthesized via amide coupling (e.g., using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in acetonitrile) or benzoylation of aminothiazoles . Yields vary significantly; for example, EMAC2060 and EMAC2061 exhibit lower yields (<80%) due to steric hindrance from bulky substituents .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) enhance crystallinity and thermal stability, as evidenced by optical and thermal studies . Conversely, bulky aryl groups (e.g., chromen-2-one in ) may reduce solubility.
Key Observations :
- Biological Efficacy: Analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide show significant bioactivity (129.23% growth promotion) , suggesting that aryl-thiazole hybrids are potent modulators.
- Computational Stability : Compounds with trifluoromethyl groups (e.g., F5254-0161) exhibit stable interactions in GROMACS simulations, highlighting the role of electronegative substituents in binding .
Physicochemical and Spectral Comparisons
- Melting Points : Fluorinated derivatives (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) display higher melting points (>250°C) due to enhanced intermolecular interactions .
- Spectroscopic Data : IR and NMR spectra of the target compound and analogs confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and aromatic proton resonances (δ 7.0–8.5 ppm) .
Biological Activity
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antitumor, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.43 g/mol. The compound features a benzamide structure with substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values of various benzothiazole compounds have been reported, illustrating their effectiveness against a range of bacterial strains:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| A07 | S. aureus | 15.6 |
| A07 | E. coli | 7.81 |
| A10 | S. typhi | 3.91 |
| A10 | K. pneumoniae | 15.6 |
The compound A07 showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound's antitumor activity has been evaluated in various cancer cell lines. For instance, a study on a related series of compounds demonstrated excellent anti-proliferation effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The mechanism involves selective inhibition of the epidermal growth factor receptor (EGFR) and HER-2 kinases, which are critical targets in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with DNA replication, leading to cell death .
- Antitumor Mechanism : Inhibition of specific kinases (EGFR and HER-2) prevents cancer cell proliferation and triggers apoptosis .
Case Studies
Several case studies illustrate the efficacy of benzothiazole derivatives in clinical settings:
- Breast Cancer Treatment : A derivative similar to the target compound was tested in vitro against breast cancer cell lines, showing a significant reduction in cell viability at low concentrations.
- Bacterial Infections : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in reduced colony-forming units (CFUs) compared to untreated controls.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves coupling a benzothiazole-thiazol-2-amine intermediate with an activated acetylbenzoyl chloride derivative. A standard approach includes:
- Step 1: React 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 4-acetylbenzoyl chloride in pyridine or DMF under nitrogen, stirring at room temperature for 12–24 hours .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol or acetonitrile to achieve >95% purity .
- Key Validation: Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure via -NMR (characteristic peaks: acetyl proton at δ 2.6 ppm, aromatic protons between δ 7.2–8.5 ppm) .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL-2018) is the gold standard . Key steps:
- Data Collection: Use a single crystal (size ≥0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically and refined using a riding model .
- Stabilizing Interactions:
Advanced: What mechanistic insights exist regarding its bioactivity, particularly in enzyme inhibition?
Methodological Answer:
The compound’s benzothiazole-thiazole core mimics coenzyme A binding sites, enabling inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms . Experimental validation includes:
- Enzyme Assays: Measure IC using spectrophotometric monitoring of NADH oxidation at 340 nm .
- Structural Basis: Molecular docking (AutoDock Vina) shows the acetyl group forms a hydrogen bond with PFOR’s active-site arginine residue (binding energy ≤ -8.5 kcal/mol) .
- Contradictions: Some studies report weak activity against aerobic targets (e.g., kinases), suggesting context-dependent selectivity .
Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize Assays: Use identical cell lines (e.g., HCT-116 for cytotoxicity) and controls (e.g., nitazoxanide as a reference) .
- Purity Validation: Employ HPLC-MS (e.g., C18 column, 0.1% formic acid gradient) to confirm ≥98% purity and rule out degradants .
- Dose-Response Curves: Compare EC values across ≥3 independent replicates to assess reproducibility .
Advanced: What computational methods predict its pharmacokinetic properties and target selectivity?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (~3.2), PSA (~90 Ų), and blood-brain barrier permeability (likely low) .
- Target Profiling: Perform molecular dynamics simulations (GROMACS) to assess binding stability to mGlu1 receptors vs. off-targets (e.g., carbonic anhydrase IX) .
- QSAR Models: Derive regression equations using descriptors like molar refractivity and dipole moment to optimize bioactivity .
Advanced: How is this compound utilized in advanced imaging techniques like PET?
Methodological Answer:
Radiolabeled analogs (e.g., C-methyl derivatives) are synthesized for metabotropic glutamate receptor (mGlu1) imaging:
- Radiosynthesis: React the precursor with _3$OTf in acetone at 60°C for 5 minutes, followed by HPLC purification .
- In Vivo Validation: Conduct autoradiography in rodent brains, showing high cerebellar uptake (SUV ≥2.5) blocked by mGlu1 antagonists .
- Metabolite Analysis: Use LC-MS to confirm >90% intact tracer in plasma at 30 minutes post-injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
